(S)-(-)-5-Fluorowillardiine (hydrochloride)

Vue d'ensemble

Description

(S)-(-)-5-Fluorowillardiine Hcl is a potent and specific AMPAR agonist.

Activité Biologique

(S)-(-)-5-Fluorowillardiine (hydrochloride) is a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. Its biological activity has been extensively studied, particularly regarding its neurotoxic effects and its mechanism of action in the central nervous system. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

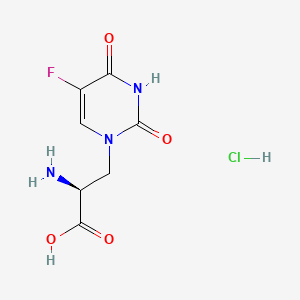

(S)-(-)-5-Fluorowillardiine is structurally related to willardiine, a naturally occurring compound found in certain plant species. The fluorine atom at the 5-position enhances its binding affinity to AMPA receptors compared to other related compounds. It exists as two isomers, with the (S) form being more biologically active. The compound's chemical properties contribute to its role as an excitotoxic neurotoxin, particularly in vitro.

(S)-(-)-5-Fluorowillardiine primarily acts as an agonist at AMPA receptors, showing limited activity at kainate receptors. Its mechanism involves:

- Biphasic Dose-Response : Studies indicate that (S)-(-)-5-Fluorowillardiine induces neurotoxicity in a biphasic manner, with effective concentrations (EC50) of approximately 0.70 µM and 170 µM for cultured murine cortical neurons . This suggests that low concentrations can be neurotoxic, while higher concentrations may lead to different cellular responses.

- Receptor Interaction : The compound enhances excitatory neurotransmission by stabilizing the open conformation of AMPA receptors, leading to increased calcium influx and subsequent neuronal excitotoxicity .

Neurotoxicity Studies

Numerous studies have documented the neurotoxic effects of (S)-(-)-5-Fluorowillardiine:

Applications in Research

(S)-(-)-5-Fluorowillardiine has been widely used in neuroscience research due to its specificity for AMPA receptors:

- Radiolabeled Studies : Radiolabeled versions of the compound have been utilized to map AMPA receptor distribution in rodent brains, providing insights into receptor localization and function .

- Modulator Evaluation : The compound serves as a tool for evaluating allosteric modulators of AMPA receptors, contributing to the understanding of receptor dynamics and pharmacology .

Summary of Key Findings

Applications De Recherche Scientifique

Neurotoxicity Studies

(S)-(-)-5-Fluorowillardiine has been extensively used to investigate excitotoxicity in neuronal cultures. Studies have demonstrated that it induces biphasic dose-dependent neurotoxicity in cultured rodent cortical neurons, with EC50 values of 0.70 µM and 170 µM . This property allows researchers to explore mechanisms of neuronal death associated with excessive AMPA receptor activation, making it a valuable tool in neurotoxicological research.

AMPA Receptor Agonism

The compound is primarily employed to selectively stimulate AMPA receptors in vitro. Its high affinity for these receptors makes it useful for studying synaptic plasticity, learning, and memory processes in various experimental setups . The ability to activate AMPA receptors without significant effects on kainate receptors allows for targeted investigations into glutamatergic signaling pathways.

Binding Studies

Radiolabeled (S)-(-)-5-Fluorowillardiine has been utilized in binding studies to determine the distribution and density of ionotropic glutamate receptors in rodent brains. Such studies have provided insights into receptor localization and the effects of various modulators on AMPA receptor activity .

Case Study 1: Neurotoxicity Mechanisms

A study examining the neurotoxic effects of (S)-(-)-5-Fluorowillardiine revealed that it can lead to significant neuronal death through both high-affinity and low-affinity components related to AMPA and kainate receptor activation. The research highlighted that antagonists could mitigate these neurotoxic effects, suggesting potential therapeutic avenues for conditions involving excitotoxicity .

Case Study 2: AChE Interaction

Research investigating the interaction between acetylcholinesterase (AChE) and (S)-(-)-5-Fluorowillardiine found that AChE pretreatment increased the binding of this compound to AMPA receptors in rat brain sections. This enhancement was age-dependent, indicating that developmental factors may influence receptor dynamics and responses to agonists .

Comparative Efficacy Table

| Compound | EC50 Value (µM) | Receptor Selectivity |

|---|---|---|

| (S)-(-)-5-Fluorowillardiine | 1.5 | High for AMPA; Low for Kainate |

| Racemic AMPA | 11 | High for AMPA |

| Willardiine | ~30 | Moderate for AMPA and Kainate |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O4.ClH/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12;/h1,4H,2,9H2,(H,13,14)(H,10,12,15);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOAFHJFQTAEW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.